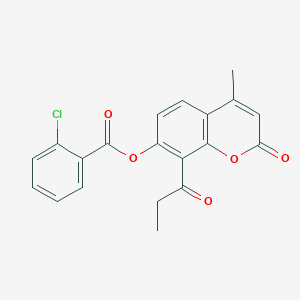
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide
説明
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as BRD-0492, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-0492 belongs to the class of acrylamide derivatives and has been shown to exhibit promising pharmacological properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide involves the inhibition of bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. BRDs are a class of proteins that bind to acetylated histones and play a crucial role in the regulation of gene expression. By inhibiting BRDs, this compound can alter the expression of genes involved in various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. Additionally, this compound has also been shown to modulate the immune response, leading to its potential use in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide is its specificity towards BRDs, which makes it a promising candidate for drug development. However, one of the major limitations of this compound is its poor solubility, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide. One of the major areas of research is the development of more potent and selective BRD inhibitors. Additionally, the therapeutic potential of this compound in various diseases, such as cancer and autoimmune diseases, needs to be further explored. Furthermore, the pharmacokinetics and toxicity of this compound need to be studied in detail to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of BRDs, leading to its biochemical and physiological effects. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising, and further studies are needed to fully understand its therapeutic potential.
科学的研究の応用
N-(2-bromophenyl)-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where this compound has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-4-14(11)19-15(20)8-6-10-5-7-12(17)13(18)9-10/h1-9H,(H,19,20)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNGUUQJSSNIT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3545744.png)
![methyl 3-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545755.png)

![4-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3545775.png)
![N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide](/img/structure/B3545782.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3545788.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3545796.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3545821.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3545824.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B3545833.png)
![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3545847.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3545851.png)
